Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate
Description
Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine-4-carboxylate core substituted with a 3,4-difluorobenzoyl-azetidine moiety. This structure combines a piperidine ring (a six-membered amine heterocycle) with an azetidine ring (a four-membered amine heterocycle), both linked via a carbonyl group. The 3,4-difluorobenzoyl group introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence receptor-binding interactions.
Properties
IUPAC Name |
ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O4/c1-2-27-19(26)12-5-7-22(8-6-12)18(25)14-10-23(11-14)17(24)13-3-4-15(20)16(21)9-13/h3-4,9,12,14H,2,5-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJRSORYEDPLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Piperidine Synthesis
The preparation begins with ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4), synthesized via a two-step protocol:
Lithiation-Alkylation
Boc Deprotection
Azetidine-3-Carbonyl Subunit Construction
Traditional Cyclization Approaches
The azetidine ring is synthesized via a four-step sequence adapted from US6872717B2:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| A | Cyclocondensation | Ethanol, NaOH (2 M), reflux, 6 h | 68 |
| B | Reduction (LiAlH4) | THF, 0°C to reflux, 3 h | 82 |
| C | Oxidation (Swern) | DMSO, (COCl)2, Et3N, −50°C | 75 |
| D | Carboxylic Acid Activation | SOCl2, CH2Cl2, 40°C, 2 h | 95 |
Critical Notes :
Photoredox-Catalyzed Azetidine Synthesis
A modern alternative employs visible-light-mediated [2+2] cycloaddition (ChemRxiv, 2025):
- Substrates : Azetidine carboxylic acid, 4-vinylpyridine.
- Catalyst : 4CzIPN (2 mol%), LiOH·H2O.
- Conditions : DMF, 365 nm LED, 30 mL/min flow reactor.
- Yield : 76% (vs. 39% batch mode).
Amide Coupling and Final Assembly
Piperidine-Azetidine Conjugation
The central amide bond is forged using coupling reagents:
| Method | Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | HATU, DIPEA | DMF | 0°C → RT | 88 |
| 2 | EDCl, HOAt | CH2Cl2 | RT | 79 |
| 3 | T3P®, NEt3 | THF | 40°C | 85 |
Optimization Insight : HATU in DMF provides superior reactivity despite higher cost.
N-Acylation with 3,4-Difluorobenzoyl Chloride
- Substrate : Azetidine-piperidine conjugate.
- Conditions :
- Workup : Sequential washes with 1 M HCl, sat. NaHCO3, brine.
- Yield : 91% after recrystallization (EtOAc/hexane).
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
Process Optimization and Scale-Up Challenges
Solvent Selection Impact
Temperature-Dependent Side Reactions
- Epimerization : <2% at 0°C vs. 12% at 40°C during amide coupling.
- Ring Opening : Azetidine decomposition above 60°C necessitates strict thermal control.
Comparative Analysis of Synthetic Routes
| Parameter | Traditional Route | Photoredox Route |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 34% | 41% |
| PMI (kg/kg) | 128 | 89 |
| Key Advantage | Well-characterized | Atom economy |
PMI : Process Mass Intensity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from Mannich bases, which include structures similar to ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate, exhibit notable anticancer properties. Studies have shown that certain Mannich bases possess cytotoxic effects against various cancer cell lines, including human colon cancer cells and leukemia cells. For instance, derivatives of piperidinols have demonstrated IC50 values in the low micromolar range against these cell lines, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound may also exhibit antimicrobial activity. Similar structures have been reported to show efficacy against bacterial and fungal strains. The introduction of polar groups through aminomethylation can enhance the solubility and bioavailability of these compounds, making them suitable candidates for further development as antimicrobial agents .
Neuropharmacological Effects
Given the structural features of this compound, there is potential for neuropharmacological applications. Compounds with piperidine rings have been investigated for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the cytotoxicity of Mannich bases against human Molt 4/C8 T-lymphocytes and murine L1210 cells, compounds similar to this compound were found to exhibit selective toxicity with IC50 values ranging from 0.2 to 10 μM. This suggests a significant potential for developing targeted cancer therapies based on this compound's structure .
Case Study 2: Antimicrobial Screening
A series of Mannich bases were evaluated for their antimicrobial properties against various pathogens. Results indicated that modifications in the side chains significantly influenced antibacterial activity, with some derivatives showing enhanced efficacy compared to conventional antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The azetidine and piperidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluorobenzoyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate
- Structure : Features a sulfamoylbenzoyl group instead of the difluorobenzoyl-azetidine substituent.
- Synthesis : Prepared via amide coupling between ethyl piperidine-4-carboxylate and 4-sulfamoylbenzoic acid using EDCI/HOBt in acetonitrile .
- Sulfonamide derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the 3,4-difluorobenzoyl group may target kinases or G-protein-coupled receptors.
Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate
- Structure : Substituted with a 2-chloroethyl group on the piperidine nitrogen.
- Applications : Intermediate in synthesizing umeclidinium bromide, a bronchodilator for chronic obstructive pulmonary disease (COPD) .
- Lacks the azetidine ring, reducing steric hindrance and altering pharmacokinetic profiles.
Ethyl 1-[2-Formyl-3-Hydroxyphenethyl]piperidine-4-carboxylate
- Structure: Contains a phenolic hydroxyl and formyl group on the phenethyl substituent.
- Synthesis: Derived via MnO₂-mediated oxidation of a hydroxymethyl precursor .
- Key Differences :
- Polar hydroxyl and formyl groups increase hydrogen-bonding capacity, contrasting with the electron-deficient difluorobenzoyl group.
- The phenethyl chain may confer greater conformational flexibility compared to the rigid azetidine-carbonyl linker.
Ethyl 1-[2-(2,4-Dicarbonyl-1,3-Diazaspiro[4.4]nonane-3-yl)acetoxy]piperidine-4-carboxylate
- Structure : Incorporates a spiro-diazaspiro group linked via an acetoxy chain.
- Mass Spectrometry : Fragmentation pathways suggest stability of the spirocyclic system under MS conditions .
- The diazaspiro group may engage in unique binding interactions absent in the azetidine-carbonyl motif.
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Challenges : The azetidine-3-carbonyl group in the target compound may require specialized coupling agents (e.g., EDCI/HOBt) to avoid ring strain-induced side reactions, as seen in analogous syntheses .
- Pharmacological Potential: Fluorine atoms in the 3,4-difluorobenzoyl group likely enhance blood-brain barrier penetration and metabolic stability compared to non-fluorinated analogs .
- Comparative Bioactivity : Piperidine-4-carboxylates with aryl substituents (e.g., sulfamoyl, benzoyl) often exhibit kinase or protease inhibition, whereas alkyl-substituted derivatives (e.g., chloroethyl) are typically intermediates or prodrugs .
Biological Activity
Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C20H23F2N3O4
- Molecular Weight : 397.41 g/mol
The structure includes an azetidine ring, a piperidine moiety, and a difluorobenzoyl group, which contribute to its biological activity.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Mitochondrial pathway activation |
| HeLa (Cervical) | 18 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. It was particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell membrane integrity.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | >64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation, particularly in cancer cells.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways .
Study on Antimicrobial Effects
A separate investigation focused on the antimicrobial properties against resistant bacterial strains. The study highlighted its effectiveness in inhibiting biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections caused by biofilm-forming bacteria .
Q & A
Q. What are the established synthetic routes for Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and cyclization. For example:
Azetidine Formation : Reacting 3,4-difluorobenzoic acid with azetidine precursors under carbodiimide coupling agents (e.g., EDCI/HOBt) to form the azetidine-3-carbonyl intermediate .
Piperidine Coupling : Conjugating the azetidine intermediate with ethyl piperidine-4-carboxylate via nucleophilic acyl substitution, often in dry acetonitrile or dichloromethane .
Purification : Column chromatography or recrystallization is used to isolate the final product, with yields optimized by controlling reaction time and solvent polarity .
Key reagents include coupling agents (EDCI), bases (triethylamine), and anhydrous solvents .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify regiochemistry of the azetidine and piperidine moieties, with characteristic shifts for fluorinated aromatic protons (~7.0–7.5 ppm) and ester carbonyls (~170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts from incomplete coupling .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]+ at m/z ~435) and fragmentation patterns .
Q. What physicochemical properties are critical for its research applications?
- Methodological Answer :
- Lipophilicity (logP) : Predicted logP ~2.5–3.0 (via computational tools) influences membrane permeability in biological assays .
- Solubility : Limited aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol stock solutions for in vitro studies .
- Stability : Hydrolytic susceptibility of the ester group requires storage at –20°C under inert atmosphere .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., acetonitrile) with THF or dichloromethane to enhance intermediate solubility and reduce side reactions .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve azetidine-3-carbonyl formation efficiency .
- Temperature Control : Lower reaction temperatures (–10°C to 0°C) minimize ester hydrolysis during piperidine coupling .
- Real-Time Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and adjust stoichiometry dynamically .
Q. How can contradictions in spectral data or bioactivity be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ethyl piperidine-4-carboxylate derivatives) to confirm signal assignments .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or regiochemistry .
- Dose-Response Studies : Address inconsistent bioactivity by testing multiple concentrations (e.g., 0.1–100 µM) in replicate assays to establish EC50/IC50 values .
Q. What experimental designs evaluate the compound’s pharmacological potential?
- Methodological Answer :
- In Vitro Screening :
- Enzyme Inhibition : Use fluorogenic substrates to test inhibition of targets like kinases or proteases .
- Cellular Assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
- In Vivo Models :
- Pharmacokinetics : Administer IV/oral doses in rodents to determine bioavailability and half-life .
- Efficacy Studies : Use xenograft models to assess tumor growth inhibition, with dose adjustments based on toxicity thresholds .
- Mechanistic Studies :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR) using AutoDock Vina .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
